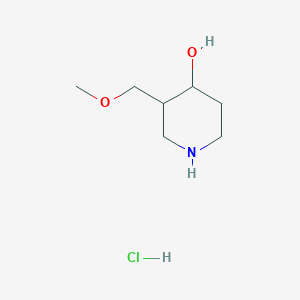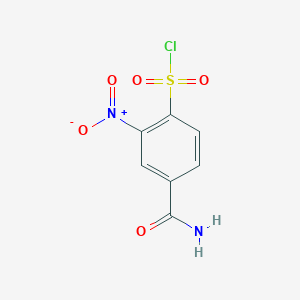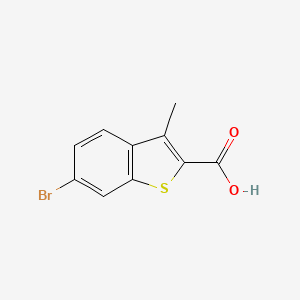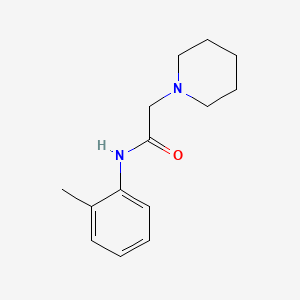
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)piperidin-4-ol hydrochloride, also known as MMPH, is a mixture of diastereomers composed of two stereoisomers that are mirror images of each other. It is a synthetic derivative of piperidine, a cyclic organic compound found in many natural products, and is used in a variety of scientific research applications. This article will discuss the synthesis of MMPH, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used in studies of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been used in studies of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.
Wirkmechanismus
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers acts as a substrate for the enzyme monoamine oxidase-A, which catalyzes the oxidation of monoamine neurotransmitters such as serotonin and dopamine. It also acts as a substrate for the enzyme acetylcholinesterase, which catalyzes the breakdown of the neurotransmitter acetylcholine. Finally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers acts as a substrate for the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide.
Biochemical and Physiological Effects
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes monoamine oxidase-A and acetylcholinesterase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin and dopamine, as well as an increase in the levels of acetylcholine. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has been shown to activate the enzyme nitric oxide synthase, which can lead to an increase in the levels of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers on a budget. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is easy to synthesize, which makes it a convenient option for laboratory use. However, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has several limitations as well. It has a relatively short shelf life, which can make it difficult to store for long periods of time. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers can be difficult to purify, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers has a variety of potential future directions. One potential direction is the use of 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers as a substrate for the enzyme monoamine oxidase-A, which could lead to a greater understanding of the role of monoamine neurotransmitters in the brain. Additionally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers could be used to investigate the role of nitric oxide in various physiological processes. Finally, 3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers could be used to develop new drugs and treatments for various neurological disorders.
Synthesemethoden
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers is synthesized via a two-step process. The first step involves the reaction of 4-methylpiperidin-3-ol with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of two stereoisomers, (R)-3-(methoxymethyl)piperidin-4-ol and (S)-3-(methoxymethyl)piperidin-4-ol. The second step involves the addition of hydrochloric acid to the mixture, which converts the two stereoisomers into a single product, 3-(methoxymethyl)piperidin-4-ol hydrochloride.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)piperidin-4-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)
![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)

![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)

